2-Bromo-4-(2-hydroxyethyl)benzonitrile

Description

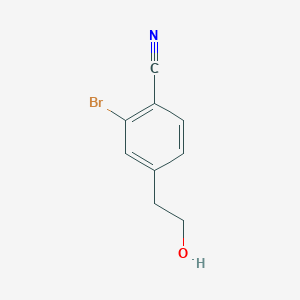

2-Bromo-4-(2-hydroxyethyl)benzonitrile (CAS: 1374358-11-8) is a brominated aromatic nitrile compound with the molecular formula C₉H₈BrNO and a molecular weight of 226.07 g/mol. Its structure features a bromine atom at the 2-position, a nitrile group at the benzonitrile core, and a 2-hydroxyethyl substituent at the 4-position (Fig. 1).

For example, derivatives like 2-bromo-4-methylbenzonitrile are synthesized using bromination of methyl-substituted benzonitrile precursors .

Similar brominated benzonitriles are used in dye synthesis (e.g., phthalocyanines) and as building blocks for bioactive molecules .

Properties

Molecular Formula |

C9H8BrNO |

|---|---|

Molecular Weight |

226.07 g/mol |

IUPAC Name |

2-bromo-4-(2-hydroxyethyl)benzonitrile |

InChI |

InChI=1S/C9H8BrNO/c10-9-5-7(3-4-12)1-2-8(9)6-11/h1-2,5,12H,3-4H2 |

InChI Key |

IKKYKHCXMRYOAS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CCO)Br)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their substituents are compared below:

Key Observations :

- Polarity : The hydroxyethyl group in the target compound increases polarity compared to methyl or ethyl substituents, improving water solubility.

- Hydrogen Bonding: Unlike methyl or ethyl analogs, the hydroxyethyl and phenolic hydroxyl groups (e.g., in 4-bromo-2-hydroxybenzonitrile) enable intermolecular H-bonding, affecting crystallization and stability .

- Steric Effects : Bulkier substituents (e.g., ethoxy in 832674-70-1) may hinder reactivity in electrophilic substitution reactions compared to smaller groups .

Physicochemical Properties

Melting points, boiling points, and solubility vary significantly with substituents:

Key Observations :

- Hydroxyethyl and hydroxyl groups lower melting points compared to halogenated analogs (e.g., 4-bromo-2-chlorobenzonitrile) due to disrupted crystal packing .

- Ethyl and methyl substituents (e.g., 2-bromo-4-ethylbenzonitrile) reduce aqueous solubility, whereas hydroxyethyl or ethoxy groups improve miscibility in polar solvents .

Q & A

Q. What are the optimal synthetic routes for 2-Bromo-4-(2-hydroxyethyl)benzonitrile, and how can reaction purity be maximized?

The compound can be synthesized via cross-electrophile coupling using 4-bromobenzonitrile and hydroxyethyl-containing reagents. For example, coupling 4-bromobenzonitrile with 4-(2-hydroxyethyl)-2,2-dimethyl-1,3-dioxolane under nickel catalysis yields the product. However, impurities like aryl dimers (e.g., 4,4’-dicyanobiphenyl) may form due to competing homo-coupling. Column chromatography (silica gel, hexanes/EtOAc gradient) is recommended for purification . Reaction monitoring via TLC or HPLC is critical to optimize yield and minimize side products.

Q. How can the structural integrity of this compound be validated experimentally?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) provides definitive structural validation. For less crystalline samples, spectroscopic methods are employed:

Q. What are the stability considerations for this compound under varying solvent conditions?

The compound’s stability depends on solvent polarity and pH. In polar aprotic solvents (e.g., DMF, DMSO), the nitrile group is stable, but hydrolysis may occur in aqueous basic conditions. Storage under inert gas (N) at -20°C in amber vials is advised to prevent photodegradation and bromine displacement reactions .

Advanced Research Questions

Q. How can computational modeling predict the adsorption behavior of this compound on catalytic surfaces?

Q. What mechanistic insights explain contradictions in reaction yields during cross-coupling syntheses?

Competing pathways (e.g., β-hydride elimination in nickel catalysis) may reduce yields. Kinetic studies using -labeled reagents or deuterium isotope effects can clarify mechanisms. For example, isotopic tracing in the hydroxyethyl group can identify whether O-H bond cleavage is rate-limiting .

Q. How does the bromine substituent influence the compound’s electronic properties in drug discovery applications?

Bromine’s electron-withdrawing effect increases electrophilicity at the nitrile group, enhancing reactivity in click chemistry (e.g., Huisgen cycloaddition). Computational analyses (e.g., NBO charges, Fukui indices) quantify electrophilic/nucleophilic sites, aiding in rational drug design .

Q. What strategies resolve discrepancies in crystallographic data for derivatives of this compound?

Twinning or disordered solvent molecules in crystals can distort data. Use SHELXD for structure solution and Olex2 for disorder modeling. High-resolution synchrotron data (≤0.8 Å) improves accuracy. For ambiguous cases, complementary techniques like PXRD or solid-state NMR are recommended .

Methodological Tables

Table 1: Key spectroscopic signatures for this compound

| Technique | Characteristic Signal | Reference |

|---|---|---|

| NMR | δ 4.8 ppm (OH, broad), δ 3.7 ppm (-CH-OH) | |

| NMR | δ 118 ppm (C≡N), δ 32 ppm (Br-C) | |

| FTIR | 2220 cm (C≡N), 3300 cm (OH) |

Table 2: Computational parameters for adsorption energy calculations

| Surface | Adsorption Energy (eV) | Binding Site | Method |

|---|---|---|---|

| Ag(111) | -1.45 | Nitrile nitrogen | DFT |

| Pd(100) | -1.62 | Hydroxyl oxygen | DFT |

Critical Analysis of Contradictions

- Synthetic Yield Variability : Impurities in starting materials (e.g., 4-bromobenzonitrile purity <97%) or trace moisture can reduce yields. Pre-drying reagents over molecular sieves and using fresh catalysts mitigate this .

- Divergent Crystallographic Data : Discrepancies arise from solvent inclusion or polymorphism. Redundant crystallization trials (e.g., varying solvent ratios) are essential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.